(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Description
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1) is a chiral pyrrolidine derivative bearing a tosyloxy (p-toluenesulfonyloxy) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₆H₂₃NO₅S, with a molecular weight of 341.42 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability and is classified with hazard statements H302-H315-H319-H335, indicating risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .
The tosyloxy group serves as a versatile leaving group in nucleophilic substitution reactions, making this compound a critical intermediate in medicinal chemistry, particularly in synthesizing constrained analogs of bioactive molecules like FTY720 (a sphingosine-1-phosphate receptor modulator) . Its stereochemical purity (>95%) is essential for applications in asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACHFODPQVXHF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634971 | |
| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139986-03-1 | |
| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Tosylation Procedure
The most widely documented method for synthesizing (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves the tosylation of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a tosyloxy moiety.
Key Steps :
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Reaction Setup :
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Dissolve (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
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Cool the solution to 0°C in an ice bath.
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Add triethylamine (Et₃N, 1.2 equiv) followed by p-toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise.
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Work-Up :
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Quench excess TsCl by adding N,N-dimethylethylenediamine (0.5 equiv) and stirring for 10 minutes at room temperature.
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Extract the product with DCM, wash with water and brine, and dry over sodium sulfate.
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Concentrate under reduced pressure.
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Purification :
Yield : 66–75% (depending on scale and purity of starting material).
Table 1: Standard Tosylation Reaction Parameters
| Parameter | Specification |
|---|---|
| Starting Material | (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0–5°C |
| Base | Triethylamine (1.2 equiv) |
| Tosyl Chloride | 1.1 equiv |
| Reaction Time | 3–4 hours |
| Purification | Silica gel chromatography |
| Yield | 66–75% |
Reaction Mechanism
The tosylation proceeds via a two-step mechanism:
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Activation : TsCl reacts with Et₃N to form a reactive tosylating agent (Ts-O⁻Et₃NH⁺).
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Nucleophilic Substitution : The hydroxyl oxygen attacks the electrophilic sulfur in TsCl, displacing chloride and forming the tosylate ester.
The stereochemistry at the C3 position remains intact due to the reaction’s SN2-like pathway, preserving the (R)-configuration.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts and Bases
Table 2: Impact of Base and Catalyst on Yield
| Base/Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Et₃N | 3.5 | 66 |
| Et₃N + DMAP | 2.0 | 75 |
| Pyridine | 6.0 | 45 |
Purification and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ®-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.
Oxidation: Oxidation reactions can convert the pyrrolidine ring to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyrrolidines with various functional groups.
Reduction: The major product is ®-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.
Scientific Research Applications
®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyloxy group is a good leaving group, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyrrolidine ring .
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Differences :
- Positional Isomerism : The target compound’s tosyloxy group is directly attached to the pyrrolidine ring (C3), whereas analogs like 114214-70-9 feature a tosyloxymethyl substituent, altering steric and electronic properties .
- Ring Size : Piperidine analogs (e.g., 166815-96-9) exhibit a six-membered ring, which impacts conformational flexibility and binding affinity in biological targets .
Sulfonate Esters with Varied Substituents
Table 2: Sulfonate-Based Derivatives
Functional Group Impact :
- Tosyl vs. Methylsulfonyl : Tosyl groups (bulky, electron-withdrawing) enhance leaving-group ability compared to methylsulfonyl, making the target compound more reactive in SN2 reactions .
- Hazard Consistency : Both tosyl and methylsulfonyl derivatives share similar hazard profiles due to sulfonate-related toxicity .
Purity Challenges :
- The target compound is typically isolated as a colorless oil, while analogs like 114214-70-9 are obtained as solids, reflecting differences in crystallinity and purification feasibility .
Biological Activity
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS No. 139986-03-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
- Molecular Formula : C16H23NO5S
- Molecular Weight : 341.42 g/mol
- PubChem CID : 23560883
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often utilizing piperidine derivatives as starting materials. This compound is a derivative of pyrrolidine, which is known for its versatility in medicinal chemistry, especially in the development of anticancer and neuroprotective agents.
Anticancer Potential
Recent studies have indicated that compounds containing piperidine moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the activation of pathways leading to programmed cell death, making these compounds potential candidates for cancer therapy .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of pyrrolidine derivatives. Compounds with similar structures have demonstrated the ability to inhibit cholinesterase activity and reduce amyloid beta aggregation, which are critical factors in Alzheimer's disease pathology. These findings suggest that this compound may contribute to cognitive preservation and neuronal health .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Activity Implication |
|---|---|
| Piperidine Ring | Essential for binding interactions with biological targets |
| Tosyloxy Group | Enhances solubility and stability in biological systems |
| Tert-butyl Group | Provides steric hindrance which may affect receptor specificity |
Case Studies
- Cytotoxicity in Cancer Models : In a study involving various piperidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .
- Neuroprotection in Alzheimer's Models : A separate investigation assessed the neuroprotective effects of pyrrolidine derivatives on neuronal cultures exposed to amyloid-beta peptides. The study found that treatment with this compound led to a marked decrease in neurotoxicity and improved cell survival rates compared to untreated controls .
Q & A
Q. What are the established synthetic routes for preparing (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate?
The compound is typically synthesized via tosylation of the corresponding alcohol intermediate. A common method involves reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with tosyl chloride (TsCl) in dichloromethane (DCM) at 0–20°C, using triethylamine (Et₃N) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst . Purification via column chromatography (e.g., ethanol/chlorofrom 1:8) yields the product. Alternative routes may involve protecting group strategies or enantioselective synthesis .
Q. How is the compound characterized to confirm its structure and purity?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR verify the stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, tosyl group aromatic protons at δ ~7.7 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]⁺ at m/z 356.45) .
- HPLC : Chiral HPLC distinguishes enantiomeric purity, critical for stereospecific applications .
Q. What are the recommended storage conditions for this compound?
The compound should be stored at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the tosyloxy group or tert-butyl carbamate . Stability studies indicate decomposition under prolonged exposure to moisture or acidic/basic conditions .
Q. What role does this compound play in drug discovery?
It serves as a chiral intermediate in synthesizing bioactive molecules, such as kinase inhibitors or anticancer agents. The tosyloxy group is a versatile leaving group, enabling nucleophilic substitutions (e.g., amine alkylation) to generate pyrrolidine derivatives with tailored pharmacological properties .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the tosylation step?
- Catalyst loading : DMAP (10–20 mol%) accelerates the reaction by activating TsCl .
- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis) .
- Solvent choice : Anhydrous DCM or THF prevents unwanted solvolysis .
- Workup : Quenching with ice-cold water and extracting with ethyl acetate improves recovery .
Q. What strategies enable functional group transformations of the tosyloxy moiety?
The tosyloxy group undergoes:
- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF to form pyrrolidine-3-amine derivatives .
- Reduction : Use LiAlH₄ to reduce the tosyloxy group to a hydroxyl group, though this may require protecting the carbamate .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
Q. What advanced analytical methods resolve data contradictions in stereochemical assignments?
- X-ray crystallography : Definitive confirmation of absolute configuration .
- Vibrational circular dichroism (VCD) : Differentiates enantiomers via IR spectroscopy .
- Dynamic NMR : Detects conformational flexibility that may obscure stereochemical analysis .
Q. How is stereochemical integrity maintained during scale-up synthesis?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-3-hydroxypyrrolidine) .
- Inert atmosphere : Prevents racemization via oxidation or hydrolysis .
- Low-temperature reactions : Mitigate thermal racemization during prolonged steps .
Q. What are the decomposition pathways under varying pH and temperature conditions?
Q. How do discrepancies in reported synthetic yields arise, and how can they be addressed?
Yield variations (e.g., 64–93% in similar reactions ) stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
